molecular formula C13H14ClN3O2S B2470511 (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide CAS No. 1385620-69-8

(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide

Cat. No. B2470511
CAS RN: 1385620-69-8
M. Wt: 311.78
InChI Key: MYYULTUREPGIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide, also known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and chronic pain.

Scientific Research Applications

Antimicrobial Activity

Research on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, has demonstrated antimicrobial properties against a range of organisms. These compounds have been synthesized and tested for their activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showcasing their potential in addressing microbial resistance (Hassan, 2013).

Anticancer and Antitumor Agents

Novel pyrazole derivatives have been synthesized and evaluated for their anticancer and antitumor activities. Some compounds have shown higher anticancer activity than reference drugs, highlighting their promise as therapeutic agents. The studies focus on their potential mechanisms and efficacy against specific cancer cell lines, suggesting a new avenue for cancer treatment development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Biological Screening

Molecular docking studies have been conducted on sulfonamide derivatives to explore their potential as anti-breast cancer agents. Such research provides insights into the molecular interactions between these compounds and biological targets, paving the way for the development of more effective cancer therapies (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).

Enzyme Inhibition

Sulfonamide derivatives have also been investigated for their enzyme inhibition potential, targeting enzymes like acetylcholinesterase and carbonic anhydrase. These studies are crucial for developing treatments for conditions like glaucoma, epilepsy, and Alzheimer's disease, where enzyme regulation plays a significant role (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-(2,5-dimethylpyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-10-9-13(17(2)15-10)16-20(18,19)8-7-11-5-3-4-6-12(11)14/h3-9,16H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYULTUREPGIEK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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